molecular formula C11H14O B13172573 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B13172573
M. Wt: 162.23 g/mol
InChI Key: RNJRKHAGSISOGT-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C11H14O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a methyl group on the tetrahydronaphthalene ring

Preparation Methods

The synthesis of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthol. One common method is catalytic hydrogenation, where naphthol is reacted with hydrogen gas in the presence of a suitable catalyst under specific conditions . This process results in the formation of the desired tetrahydronaphthalen-1-ol derivative.

Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other similar compounds, such as:

    1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: This compound has a similar structure but differs in the position of the methyl group.

    1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the methyl group, which can influence its chemical properties and reactivity.

    1-Naphthol: The parent compound without hydrogenation, which has different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C11H14O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8,11-12H,6-7H2,1H3

InChI Key

RNJRKHAGSISOGT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=CC=CC=C12)O

Origin of Product

United States

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